1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-acetylpyridin-1-ium)
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Overview
Description
1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-acetylpyridin-1-ium) is a complex organic compound characterized by its biphenyl core structure with two pyridinium groups attached via methylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-acetylpyridin-1-ium) typically involves the reaction of 1,1’-biphenyl-3,3’-dicarbaldehyde with 4-acetylpyridine in the presence of a suitable base. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-acetylpyridin-1-ium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyridinium rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s ability to interact with biological molecules could make it useful in the study of biochemical pathways and mechanisms.
Industry: The compound may find use in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-acetylpyridin-1-ium) exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]bis(4-acetylpyridin-1-ium): A similar compound with a different substitution pattern on the biphenyl core.
1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-bromopyridin-1-ium): A derivative with bromine substituents on the pyridinium rings.
Uniqueness
1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-acetylpyridin-1-ium) is unique due to its specific substitution pattern and the presence of acetyl groups on the pyridinium rings
Properties
CAS No. |
780020-66-8 |
---|---|
Molecular Formula |
C28H26N2O2+2 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-[1-[[3-[3-[(4-acetylpyridin-1-ium-1-yl)methyl]phenyl]phenyl]methyl]pyridin-1-ium-4-yl]ethanone |
InChI |
InChI=1S/C28H26N2O2/c1-21(31)25-9-13-29(14-10-25)19-23-5-3-7-27(17-23)28-8-4-6-24(18-28)20-30-15-11-26(12-16-30)22(2)32/h3-18H,19-20H2,1-2H3/q+2 |
InChI Key |
MXASCTHAVUVHGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=[N+](C=C1)CC2=CC(=CC=C2)C3=CC=CC(=C3)C[N+]4=CC=C(C=C4)C(=O)C |
Origin of Product |
United States |
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